molecular formula C10H11BrN2O B13046681 (3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

(3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B13046681
M. Wt: 255.11 g/mol
InChI Key: XVJZJNUWFYGDCO-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of an amino group, a bromo-substituted methoxyphenyl group, and a nitrile group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and a suitable nitrile precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the nitrile precursor.

    Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanenitrile: Lacks the bromo and methoxy substituents.

    (3R)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the bromo substituent.

    (3R)-3-Amino-3-(3-bromo-phenyl)propanenitrile: Lacks the methoxy substituent.

Uniqueness

(3R)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m1/s1

InChI Key

XVJZJNUWFYGDCO-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC#N)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)N)Br

Origin of Product

United States

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